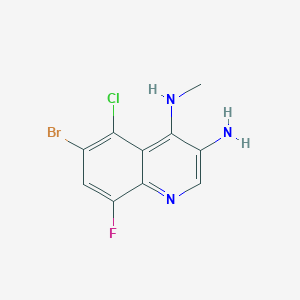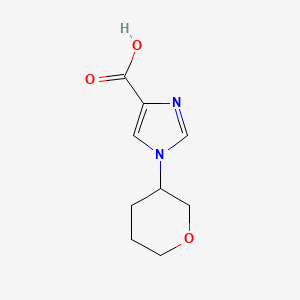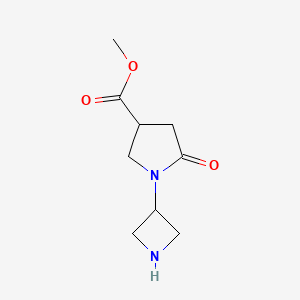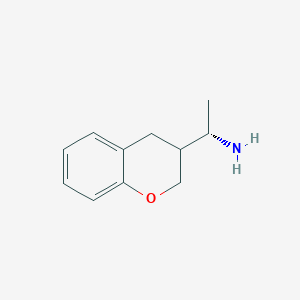
(1S)-1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine is an organic compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine typically involves the following steps:
Formation of the Benzopyran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Ethanamine Group: The ethanamine group can be introduced via reductive amination or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Cyclization Reactions: Using optimized conditions to ensure high yield and purity.
Efficient Purification Techniques: Such as crystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
(1S)-1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
科学的研究の応用
(1S)-1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which (1S)-1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in the body.
Pathways Involved: It may modulate biochemical pathways related to inflammation, oxidative stress, or other physiological processes.
類似化合物との比較
Similar Compounds
(1R)-1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine: A stereoisomer with similar structural features but different biological activities.
1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-ol: A related compound with an alcohol group instead of an amine group.
Uniqueness
(1S)-1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine is unique due to its specific stereochemistry and the presence of the ethanamine group, which may confer distinct biological activities and chemical reactivity compared to its analogs.
特性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC名 |
(1S)-1-(3,4-dihydro-2H-chromen-3-yl)ethanamine |
InChI |
InChI=1S/C11H15NO/c1-8(12)10-6-9-4-2-3-5-11(9)13-7-10/h2-5,8,10H,6-7,12H2,1H3/t8-,10?/m0/s1 |
InChIキー |
NCVZKLQVXVBWEA-PEHGTWAWSA-N |
異性体SMILES |
C[C@@H](C1CC2=CC=CC=C2OC1)N |
正規SMILES |
CC(C1CC2=CC=CC=C2OC1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-Bromo-3-fluorophenyl)methyl]-N-methylcyclopropanamine](/img/structure/B13171812.png)

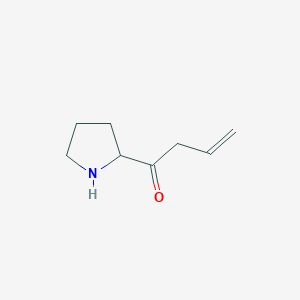

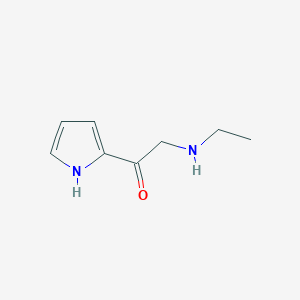
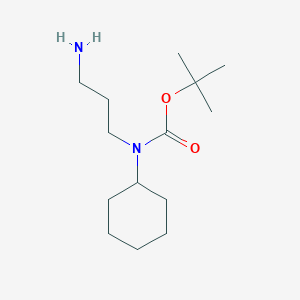
![Ethyl 2-amino-2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetate](/img/structure/B13171850.png)
![1-{2,6-Diazaspiro[3.5]nonan-2-yl}-2,2-dimethylpropan-1-one](/img/structure/B13171861.png)
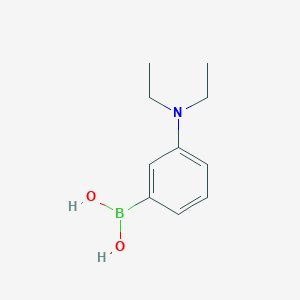
![2-[2-(2-Fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13171877.png)
